molecular formula C7H14ClNO2 B2972432 ((1R,5S)-3-Azabicyclo[3.1.0]hexane-1,5-diyl)dimethanol hydrochloride CAS No. 2155840-28-9

((1R,5S)-3-Azabicyclo[3.1.0]hexane-1,5-diyl)dimethanol hydrochloride

Cat. No. B2972432
CAS RN: 2155840-28-9
M. Wt: 179.64
InChI Key: DFHJIXPCFQPERY-UKMDXRBESA-N
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Description

This compound, also known as ((1R,5S)-bicyclo [3.1.0]hexane-1,5-diyl)dimethanol, is a chemical with the molecular formula C8H14O2 . It has a molecular weight of 142.2 . The IUPAC name for this compound is ((1R,5S)-bicyclo [3.1.0]hexane-1,5-diyl)dimethanol .


Synthesis Analysis

The synthesis of a similar compound, 1R,5S-bicyclo[3.1.0]hexan-2-one, has been described in the literature . The process involves the catalytic intramolecular cyclopropanation of (R)-1,2-epoxyhex-5-ene, which gives the key homochiral bicycle [3.1.0]hexan-1-ol. This is then oxidized to the desired ketone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14O2/c9-5-7-2-1-3-8(7,4-7)6-10/h9-10H,1-6H2/t7-,8+ . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The key reaction in the synthesis of this compound involves a catalytic intramolecular cyclopropanation . This reaction forms the bicyclic structure characteristic of this compound.


Physical And Chemical Properties Analysis

This compound is a hydrochloride and is expected to be soluble in water. It has a molecular weight of 142.2 . The compound is stored at room temperature .

Future Directions

The synthesis of this compound has been successfully demonstrated . Future research could focus on exploring its potential applications, studying its mechanism of action, and determining its physical and chemical properties in more detail.

properties

IUPAC Name

[(1S,5R)-5-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-4-6-1-7(6,5-10)3-8-2-6;/h8-10H,1-5H2;1H/t6-,7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHJIXPCFQPERY-UKMDXRBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C1(CNC2)CO)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@]2([C@@]1(CNC2)CO)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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